(2-Methylpyrimidin-5-yl)methanol
Overview
Description
The compound (2-Methylpyrimidin-5-yl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of similar compounds. For instance, pyridine derivatives, as mentioned in the first paper, share some structural similarities with pyrimidines, as both belong to the heterocyclic aromatic compounds containing nitrogen atoms .
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the second paper, where a catalyst-free synthesis is performed in an aqueous ethanol medium . This suggests that similar conditions could potentially be applied to synthesize (2-Methylpyrimidin-5-yl)methanol derivatives, considering the reactivity of the pyrimidine ring and the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of (2-Methylpyrimidin-5-yl)methanol would include a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The methyl group at position 2 would provide steric hindrance, potentially affecting the compound's reactivity and hydrogen bonding capabilities. This is somewhat analogous to the observations in the third paper, where methyl groups on pyridine affect hydrogen bonding .
Chemical Reactions Analysis
While the specific chemical reactions of (2-Methylpyrimidin-5-yl)methanol are not detailed in the provided papers, the general behavior of pyrimidine derivatives in chemical reactions can be inferred. For example, the presence of a hydroxyl group could make the compound a candidate for nucleophilic substitution reactions or serve as a protecting group for further synthetic steps, as seen with 2-(pyridin-2-yl)ethanol in the first paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Methylpyrimidin-5-yl)methanol would likely include typical characteristics of pyrimidine derivatives, such as solubility in polar solvents and the ability to engage in hydrogen bonding. The calorimetric investigations in the third paper provide insights into the enthalpy changes during the dissolution process of similar compounds, which could be relevant for understanding the solvation behavior of (2-Methylpyrimidin-5-yl)methanol .
Scientific Research Applications
-
Flow Synthesis of 2-Methylpyridines via α-Methylation
- Application Summary : This research involved the synthesis of a series of simple 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results : Eight 2-methylated pyridines were produced. The method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
(2-methylpyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-7-2-6(4-9)3-8-5/h2-3,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBMGFDJYBEWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562988 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-5-yl)methanol | |
CAS RN |
2239-83-0 | |
Record name | (2-Methylpyrimidin-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70562988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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